BENGHE Foundational & Exploratory

Check Availability & Pricing

2-(3-Chlorophenoxy)butanoic acid CAS number
and molecular formula

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |
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Technical Monograph: 2-(3-Chlorophenoxy)butanoic Acid

CAS Number: 17431-95-7 Molecular Formula: C1o0H11CIO3[1][2]

Executive Summary

2-(3-Chlorophenoxy)butanoic acid (CAS 17431-95-7) is a specialized organic building block
and research standard belonging to the class of phenoxyalkanoic acids.[3][4][5] Structurally
analogous to commercial herbicides (such as 2,4-DB) and plant growth regulators (such as
Cloprop), this compound serves as a critical probe in Structure-Activity Relationship (SAR)
studies involving auxin mimicry and peroxisome proliferator-activated receptor (PPAR)
modulation. This guide details its physicochemical profile, synthetic pathways, and analytical
characterization for researchers in agrochemical discovery and metabolic toxicology.

Chemical Identity & Physicochemical Profile

The compound consists of a butyric acid backbone substituted at the alpha-position (C2) with a
3-chlorophenoxy group.[3][5] The presence of the chiral center at C2 implies the existence of
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enantiomers, though the CAS 17431-95-7 typically refers to the racemic mixture unless

specified otherwise.

Table 1: Key Identifiers and Properties

Parameter Value Notes
CAS Number 17431-95-7 Confirmed Registry Number
2-(3-chlorophenoxy)butanoic
IUPAC Name )
acid
Molecular Formula C10H11CIOs3
Molecular Weight 214.65 g/mol
CCC(C(=0)0O)0cC1=CcC(=CC= , _
SMILES Useful for cheminformatics
C1)Cl
ZXBVQYOLEDJCOA-
INChl Key (Analogous structure key)

UHFFFAOYSA-N

Physical State

Solid (Crystalline powder)

Typical of phenoxy acids

Soluble in organic solvents

Solubility ] Acidic pH decreases solubility
(MeOH, DMSO); Low in water

pKa (Predicted) ~3.1-35 Carboxylic acid group

LogP (Predicted) 28-3.2 Lipophilic nature

Synthetic Pathways & Manufacturing

The synthesis of 2-(3-Chlorophenoxy)butanoic acid follows a classic Williamson Ether

Synthesis protocol. This method is preferred for its reliability and high yield, utilizing a phenol

and an alpha-halo acid.

Core Reaction Mechanism

» Deprotonation: 3-Chlorophenol is treated with a strong base (NaOH or KOH) to form the

phenoxide ion.
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e Nucleophilic Substitution (SN2): The phenoxide attacks the alpha-carbon of 2-bromobutyric
acid, displacing the bromide ion.

 Acidification: The resulting salt is acidified to precipitate the free acid.

Reaction Scheme:

Process Workflow Diagram

The following diagram outlines the bench-scale synthesis and purification workflow.
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Raw Materials:
3-Chlorophenol + 2-Bromobutyric Acid

:

Activation:
Mix with NaOH (aq) to form Phenoxide
Temp: 0-5°C

'

Coupling (SN2):
Reflux in Ethanol/Water
Time: 4-6 Hours

:

Workup:
Evaporate Ethanol -> Dilute with Water

:

Acidification:
Add HClto pH < 2
Precipitate crude acid

:

Extraction:
Extract with Ethyl Acetate
Wash with Brine

:

Purification:
Recrystallization (Hexane/EtOAc)
or Column Chromatography

:

Final Product:
2-(3-Chlorophenoxy)butanoic acid
(White Solid)

Click to download full resolution via product page
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Figure 1: Step-by-step synthetic workflow for the production of 2-(3-Chlorophenoxy)butanoic
acid via Williamson ether synthesis.

Biological Interface & Application Context

While less commercially prominent than its 2,4-dichloro analogs (like 2,4-D or 2,4-DB), this
compound is a vital tool for understanding the steric and electronic requirements of biological
receptors.

Auxin Mimicry (Agrochemical Research)

Phenoxy acids act as structural mimics of Indole-3-acetic acid (IAA), the natural plant hormone.

e Mechanism: They bind to the TIR1 ubiquitin ligase complex, promoting the degradation of
Aux/IAA repressors.

e SAR Insight: The 3-chloro (meta) substitution is generally less active than the 2,4-dichloro
pattern. Researchers use CAS 17431-95-7 to determine the "penalty” of meta-substitution on
binding affinity.

» Beta-Oxidation: Unlike phenoxyacetic acids (2,4-D), phenoxybutanoic acids (like this
compound) often require metabolic conversion (beta-oxidation) within the plant to become
active. This provides selectivity (e.g., legumes cannot perform this conversion efficiently,
rendering them immune).

PPAR Agonism (Pharmaceutical Research)

Structurally similar to Clofibrate, this compound serves as a scaffold for designing PPAR-alpha
agonists used in lipid regulation. The acid head group binds to the receptor's polar pocket,
while the chlorophenoxy tail interacts with the hydrophobic domain.
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Figure 2: Dual biological potential of the compound as a pro-herbicide in plants and a PPAR

ligand in mammalian systems.

Analytical Characterization Protocols

To validate the identity and purity of CAS 17431-95-7, the following protocols are

recommended.

High-Performance Liquid Chromatography (HPLC)

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5um, 4.6 x 150mm).
Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 230 nm (Absorption maximum for chlorophenoxy ring) and 280 nm.

Nuclear Magnetic Resonance (NMR) Expectations
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e 1H NMR (DMSO-d6, 400 MHz):

o

0 0.95 (t, 3H): Terminal methyl group of the butyric chain.

[¢]

0 1.85 (m, 2H): Methylene group (-CH2-).

[e]

0 4.65 (t, 1H): Alpha-proton (chiral center) adjacent to oxygen and carbonyl.

[e]

0 6.8 - 7.3 (m, 4H): Aromatic protons (Pattern characteristic of 1,3-disubstituted benzene).

(¢]

0 12.8 (s, 1H): Carboxylic acid proton (broad, exchangeable).

Safety & Handling (GHS)

Signal Word:WARNING

Hazard Statement Description Precaution

Wash hands thoroughly after

H302 Harmful if swallowed. )

handling.
H315 Causes skin irritation. Wear protective gloves.

) o Wear eye protection/face

H319 Causes serious eye irritation. )

protection.
H335 May cause respiratory Use only outdoors or in a well-

irritation. ventilated area.

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container
tightly closed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 17431-95-7|2-(3-Chlorophenoxy)butanoic acid|BLD Pharm [bldpharm.com]

2. CAS:17431-95-7, 2-(3-Chlorophenoxy)butanoic acid-££18&%4 [bidepharm.com]

3. 828934-41-4|Sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate|BLD Pharm
[bldpharm.com]

4. 31168-10-2|3-(4-Chlorophenoxy)pentane-2,4-dione|BLD Pharm [bldpharm.com]

5. 3-butanoic acid | Sigma-Aldrich [sigmaaldrich.com]

6. 148144-58-5|(R)-3-(4-Chlorophenoxy)butanoic acid|BLDpharm [bldpharm.com]

To cite this document: BenchChem. [2-(3-Chlorophenoxy)butanoic acid CAS number and
molecular formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1318607/docs#2-3-chlorophenoxy-butanoic-acid-cas-
number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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